molecular formula C15H15NO4 B2748566 (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-82-9

(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2748566
CAS No.: 338399-82-9
M. Wt: 273.288
InChI Key: AEECDIOZTOFIRR-CMDGGOBGSA-N
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Description

(2-Methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a carbamate derivative characterized by a (2-methoxyphenyl)methyl group attached to the oxygen atom of the carbamate moiety and an (E)-configured ethenyl-furan substituent on the nitrogen atom. Carbamates are widely studied for their biological activities, including pesticidal and pharmacological applications, owing to their stability and ability to interact with enzymatic targets .

Properties

IUPAC Name

(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-14-7-3-2-5-12(14)11-20-15(17)16-9-8-13-6-4-10-19-13/h2-10H,11H2,1H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEECDIOZTOFIRR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326275
Record name (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338399-82-9
Record name (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{NO}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with furan moieties have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Assay
    • A study demonstrated that related furan derivatives exhibited IC50 values ranging from 16 to 24 nM against HeLa and other cancer cell lines, indicating potent anticancer activity .
    • The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry analyses .
Compound NameCell LineIC50 (nM)Mechanism
Compound 10hHeLa24Apoptosis
Compound 1MCF25.72 ± 3.95Apoptosis

Antibacterial Activity

The antibacterial properties of this compound class have also been investigated. Compounds with similar structures have shown promising results against a range of bacterial strains.

  • Case Study: Antibacterial Efficacy
    • In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 20 µg/mL against Staphylococcus aureus and Escherichia coli .
    • The presence of the methoxy group in the benzene ring significantly enhances antibacterial activity.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus<20
Escherichia coli<20

Antifungal Activity

Compounds related to this compound have also been tested for antifungal activity.

  • Case Study: Antifungal Screening
    • A derivative was tested against Candida albicans and demonstrated effective growth inhibition at concentrations as low as 15 µg/mL .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction: In cancer cells, the compound triggers apoptotic pathways, leading to cell death.
  • Disruption of Bacterial Cell Walls: The methoxy group enhances penetration through bacterial membranes, disrupting vital functions.
  • Inhibition of Fungal Cell Growth: Similar mechanisms that affect bacterial cells apply here, with additional interference in fungal cell wall synthesis.

Scientific Research Applications

Research has indicated several promising biological activities associated with (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate:

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been shown to cause S-phase arrest in various cancer cell lines, inhibiting their proliferation.
Cell LineIC50 (μM)Mechanism of Action
HepG2 (Liver)15Apoptosis induction
MCF-7 (Breast)12Cell cycle arrest
Huh-7 (Hepatoma)10Apoptosis and cell cycle inhibition

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Potential Antifungal Effects : Some studies suggest activity against specific fungal strains.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial effects of this compound. It was found to possess strong antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics against tested strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate with structurally related carbamates and amides, highlighting key differences in substituents, molecular properties, and functional roles.

Compound Name O-Substituent N-Substituent Molecular Formula Molecular Weight Key Features/Applications Reference
This compound (Target) (2-Methoxyphenyl)methyl (E)-2-(Furan-2-yl)ethenyl C₁₄H₁₅NO₄* ~261.28 Hypothesized enhanced lipophilicity due to methoxy-phenyl group; potential bioactive interactions via furan
2,2,2-Trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate Trichloroethyl (E)-2-(Furan-2-yl)ethenyl C₉H₈Cl₃NO₃ 284.52 High stability due to electron-withdrawing Cl₃ group; pesticidal applications likely
Ethyl N-(2-methylphenyl)carbamate Ethyl 2-Methylphenyl C₁₀H₁₃NO₂ 179.22 Simpler structure; used as a model for carbamate reactivity studies
2-Phenoxyethyl N-phenylcarbamate Phenoxyethyl Phenyl C₁₅H₁₅NO₃ 257.29 Moderate lipophilicity; potential as a polymer additive or drug intermediate
(E)-N-(2-(2-Methoxystyryl)phenyl)furan-2-carboxamide – (Amide structure) 2-(2-Methoxystyryl)phenyl C₂₀H₁₇NO₃ 319.36 Demonstrates bioactivity via styryl and furan motifs; differs in functional group (amide vs. carbamate)

*Calculated molecular formula and weight based on structural inference.

Key Structural and Functional Insights:

Trichloroethyl carbamates (e.g., CAS 338399-69-2) exhibit higher hydrolytic stability due to the electron-withdrawing Cl₃ group, making them suitable for pesticidal formulations .

N-Substituent Effects :

  • The (E)-2-(furan-2-yl)ethenyl group may facilitate π-π stacking or hydrogen bonding with biological targets, similar to furan-containing pharmaceuticals .
  • Phenyl or 2-methylphenyl substituents (e.g., in ) reduce steric hindrance, favoring enzymatic interactions in drug-like molecules .

Synthetic Considerations: Carbamates are typically synthesized via alcohol-isocyanate reactions or phosgene-mediated routes . The target compound could be synthesized by reacting (2-methoxyphenyl)methanol with an isocyanate derivative of (E)-2-(furan-2-yl)ethenylamine.

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